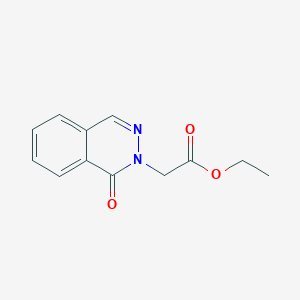

ethyl (1-oxophthalazin-2(1H)-yl)acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(1-oxophthalazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(15)8-14-12(16)10-6-4-3-5-9(10)7-13-14/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVUXEHJLLUSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of Ethyl 1 Oxophthalazin 2 1h Yl Acetate

The fundamental chemical properties of a compound are essential for its identification and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | chemscene.com |

| Molecular Weight | 232.24 g/mol | chemscene.com |

| CAS Number | 18584-72-0 | chemscene.com |

Synthesis of Ethyl 1 Oxophthalazin 2 1h Yl Acetate

The proposed reaction proceeds via the deprotonation of the N-H bond of the 1(2H)-phthalazinone precursor by a suitable base, such as potassium carbonate or sodium hydride, to form a nucleophilic phthalazinone anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with the ethyl haloacetate, displacing the halide and forming the N-C bond to yield the final product, ethyl (1-oxophthalazin-2(1H)-yl)acetate.

This type of N-alkylation is a common and effective method for the functionalization of phthalazinones and other nitrogen-containing heterocycles. nih.gov

Spectroscopic Characterization of Ethyl 1 Oxophthalazin 2 1h Yl Acetate

Expected ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The four protons on the benzene (B151609) ring of the phthalazinone core would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on their positions relative to the fused heterocyclic ring. For instance, the proton at position 8 is often deshielded and appears at a lower field. nih.govdoi.org

Methylene (B1212753) Protons (N-CH₂): The two protons of the methylene group attached to the nitrogen atom would likely appear as a singlet in the region of δ 4.5-5.0 ppm.

Ethyl Group Protons: The ethyl group of the ester moiety would give rise to a quartet for the methylene protons (-O-CH₂-) around δ 4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm, with a typical coupling constant (J) of approximately 7 Hz.

Expected ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information about the carbon skeleton of the molecule.

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ester carbonyl carbon would appear around δ 168-170 ppm, while the amide-like carbonyl carbon of the phthalazinone ring would be found at a slightly upfield position, typically around δ 160 ppm. nih.gov

Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the typical aromatic region of δ 120-140 ppm.

Methylene Carbon (N-CH₂): The carbon of the methylene group attached to the nitrogen would be expected in the range of δ 45-50 ppm.

Ethyl Group Carbons: The methylene carbon of the ethyl ester (-O-CH₂-) would appear around δ 61 ppm, and the methyl carbon (-CH₃) would be found at a higher field, around δ 14 ppm.

Expected Infrared (IR) Spectral Data

The infrared (IR) spectrum is particularly useful for identifying key functional groups.

C=O Stretching: Two strong absorption bands corresponding to the carbonyl groups would be prominent. The ester carbonyl (C=O) stretch is typically observed around 1735-1750 cm⁻¹. The amide carbonyl (C=O) of the phthalazinone ring would appear at a lower wavenumber, generally in the range of 1650-1680 cm⁻¹. beilstein-journals.org

C-N Stretching: The C-N stretching vibrations would be present but are often weaker and can be found in the fingerprint region.

C-O Stretching: The C-O stretching of the ester group would show strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The spectrum would also exhibit characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Expected Mass Spectrometry (MS) Data

Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 232.24. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl acetate side chain, and characteristic fragmentation of the phthalazinone ring system.

Established Synthetic Routes to Phthalazine (B143731) and 1-Oxophthalazine Core Structures

The construction of the bicyclic phthalazine ring system is achieved through various established synthetic methodologies, primarily involving the formation of the di-nitrogen-containing heterocyclic ring fused to a benzene ring.

Cyclocondensation reactions are a cornerstone in the synthesis of the phthalazine core. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitable 1,2-dicarbonyl compound or its synthetic equivalent. A common and direct approach is the reaction of hydrazine or its substituted derivatives with o-phthalaldehyde.

Another versatile method involves the palladium-catalyzed carbonylation of o-bromo benzaldehyde (B42025) with phenyl hydrazine, employing a molybdenum hexacarbonyl [Mo(CO)6] source. sci-hub.se This process, often enhanced by microwave irradiation, facilitates a one-pot synthesis of the phthalazine ring. sci-hub.se Furthermore, microwave-assisted cyclocondensation of hydrazine derivatives with alkyl dihalides in aqueous media presents an efficient route to various heterocyclic systems, including phthalazines. sci-hub.se

The most prevalent and straightforward route to the 1-oxophthalazinone scaffold utilizes derivatives of phthalic acid. Phthalic anhydride (B1165640) is a widely used starting material for this purpose. longdom.orglongdom.org The synthesis involves the reaction of phthalic anhydride with hydrazine hydrate (B1144303), often in the presence of a solvent like acetic acid, to yield the phthalazinone structure. longdom.orglongdom.org This reaction can also be performed with substituted hydrazines to introduce a substituent at the N-2 position of the resulting phthalazinone.

An alternative strategy employs 2-acylbenzoic acids as precursors. longdom.org These compounds, which can be prepared through Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride, undergo cyclization with hydrazine hydrate to form 4-substituted phthalazin-1(2H)-ones. longdom.org For instance, Kirill et al. reported the cyclization of 2-nitro-5-chloro phenylhydrazine (B124118) with acyl benzoic acids to yield 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones. longdom.org The dehydration of o-phthalic acid itself can produce phthalic anhydride, which is then used in these syntheses. youtube.comyoutube.com

Table 1: Comparison of Starting Materials for 1-Oxophthalazine Synthesis

| Starting Material | Reagent | Key Product | Reference |

|---|---|---|---|

| Phthalic Anhydride | Hydrazine Hydrate | Phthalazin-1(2H)-one | longdom.orglongdom.org |

| 2-Aroylbenzoic Acids | Hydrazine Hydrate | 4-Aryl-phthalazin-1(2H)-one | longdom.org |

| o-Phthalaldehyde | Hydrazine Hydrate | Phthalazine | sci-hub.se |

| o-Bromo Benzaldehyde | Phenyl Hydrazine, Mo(CO)6, Pd(OAc)2 | 4-Substituted Phthalazine | sci-hub.se |

Synthesis and Optimization of this compound

This compound is a key intermediate synthesized by introducing an ethyl acetate moiety onto the nitrogen at the 2-position of the phthalazinone ring. chemscene.com

The primary precursor for the target molecule is 2H-phthalazin-1-one. Its synthesis is most commonly achieved via the cyclocondensation of phthalic anhydride with hydrazine hydrate. longdom.orglongdom.org This reaction provides the fundamental phthalazinone scaffold required for subsequent functionalization.

In cases where a substituent is desired at the 4-position, the synthesis begins with a substituted precursor. For example, 4-benzyl-2H-phthalazin-1-one is prepared by fusing phthalic anhydride with phenylacetic acid. sciforum.net This precursor is then used to synthesize various derivatives. The crucial aspect of this stage is the formation of the stable phthalazinone ring, which possesses an amide-like character with a reactive N-H proton at the N-2 position, making it amenable to electrophilic substitution.

The formation of the ester at the N-2 position is an N-alkylation reaction. A widely used method involves the reaction of the pre-formed phthalazinone with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. nih.govnih.gov The base, such as anhydrous potassium carbonate or sodium hydroxide, deprotonates the nitrogen atom of the phthalazinone, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion. nih.gov This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. nih.gov

An alternative strategy is the Michael addition of the phthalazinone to an α,β-unsaturated ester like ethyl acrylate. nih.gov This reaction is also typically performed in the presence of a base, such as anhydrous potassium carbonate, and heated under reflux. nih.gov The chemoselective N-alkylation is generally favored over O-alkylation due to the higher nucleophilicity of the nitrogen atom in the phthalazinone system under these conditions. sciforum.net

Table 2: Reaction Conditions for N-2 Ester Formation

| Phthalazinone Precursor | Reagent | Base/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Mercapto-3-phenylquinazolin-4(3H)-one* | Ethyl Chloroacetate | Anhydrous K2CO3 | Dry DMF | Reflux, 5h | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | nih.gov |

| 4-Benzylphthalazin-1(2H)-one | Ethyl Acrylate | Anhydrous K2CO3 | Not specified | Reflux, 48h | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | nih.gov |

| 1H-Benzotriazole* | Ethyl Chloroacetate | Sodium Hydroxide | Ethanol (B145695) | Dropwise addition | Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | nih.gov |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl Chloroacetate | Not specified | Not specified | Not specified | (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | nih.gov |

Optimizing the yield and efficiency of the N-alkylation step is critical for the practical synthesis of this compound. Reaction parameters such as the choice of base, solvent, temperature, and reaction time significantly influence the outcome.

The use of a strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the phthalazinone without competing side reactions. Anhydrous potassium carbonate is a common and effective choice. nih.govnih.gov The selection of the solvent is also crucial; polar aprotic solvents like DMF can facilitate the S_N2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phthalazinone anion. nih.gov

For certain complex syntheses involving phthalazine derivatives, one-pot multi-component approaches under solvent-free conditions using recyclable catalysts like triethanolammonium (B1229115) acetate have been developed to improve efficiency and yield. nih.gov While not specifically detailed for the title compound, these green chemistry approaches highlight modern strategies for optimizing similar heterocyclic syntheses. nih.gov Studies on related structures have shown that careful control of reaction temperature and time is necessary to maximize product formation and minimize the degradation or formation of byproducts. For instance, in the synthesis of related oxazoline (B21484) derivatives, microwave heating has been employed to reduce reaction times and improve yields. beilstein-journals.orgnih.gov The azide (B81097) coupling method has also been noted as a high-yield alternative for creating peptide bonds from phthalazinone hydrazide precursors, suggesting that the choice of coupling strategy is paramount for efficiency. nih.gov

Advanced Derivatization Reactions of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. Its ester functionality is a prime site for various chemical transformations, leading to a diverse array of derivatives with potential biological applications.

Transformation to Acetohydrazide and Related Amide Derivatives

A pivotal transformation of this compound is its conversion to 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide. This reaction is typically achieved through hydrazinolysis, where the ester is treated with hydrazine hydrate. For instance, the reaction of ethyl [4-(2,3-dichlorophenyl)-1-oxophthalazin-2(1H)-yl)]acetate with hydrazine hydrate in boiling ethanol readily affords the corresponding acetohydrazide. Similarly, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate undergoes hydrazinolysis to yield 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide in high yield (90%) when refluxed with hydrazine hydrate in ethanol for six hours. nih.gov The resulting acetohydrazide, 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide, is a key precursor for a wide range of heterocyclic compounds and is also commercially available. scbt.com

The acetohydrazide can be further derivatized. For example, N'-acetylation of the terminal amino group of 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide occurs when treated with acetic acid in the presence of phosphorus oxychloride, yielding the N'-acetyl acetohydrazide derivative. fayoum.edu.eg Furthermore, the azide coupling method can be employed to react the acetohydrazide with amino acid esters or amines to produce various monopeptide derivatives. nih.gov

Table 1: Synthesis of Acetohydrazide and Amide Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl [4-(2,3-dichlorophenyl)-1-oxophthalazin-2(1H)-yl)]acetate | Hydrazine hydrate, boiling ethanol | 2-[4-(2,3-Dichlorophenyl)-1-oxophthalazin-2(1H)-yl)]acetohydrazide | - | |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | Hydrazine hydrate, reflux in ethanol for 6h | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | 90% | nih.gov |

| 2-(4-(3,4-Dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Acetic acid, phosphorous oxychloride | N'-Acetyl-2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | - | fayoum.edu.eg |

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

The acetohydrazide derived from this compound is a valuable intermediate for constructing fused heterocyclic systems. The presence of the hydrazide moiety allows for a variety of cyclization reactions with bifunctional reagents.

For example, refluxing 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide with diethyl malonate in dioxane leads to the formation of a pyrazolidine-3,5-dione (B2422599) derivative. fayoum.edu.eg Reaction with ethyl acetoacetate (B1235776) under similar conditions initially yields an acyclic intermediate, which upon further heating, cyclizes to a pyrazolone (B3327878) derivative. fayoum.edu.eg The reaction with acetylacetone (B45752) can also lead to pyrazole-functionalized phthalazinones. fayoum.edu.eg

Furthermore, cyclization of the acetohydrazide with ethyl chloroformate in n-butanol can produce oxadiazole derivatives. These oxadiazoles (B1248032) can then be converted to N-amino-triazole derivatives by reacting with hydrazine hydrate. The reaction of the acetohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with an acid, can lead to the formation of oxadiazolyl and thiadiazolyl phthalazinone derivatives.

Table 2: Cyclization Reactions of Phthalazinyl Acetohydrazides

| Acetohydrazide Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-(4-(3,4-Dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Diethyl malonate | Pyrazolidine-3,5-dione | fayoum.edu.eg |

| 2-(4-(3,4-Dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Ethyl acetoacetate | Pyrazolone | fayoum.edu.eg |

| 2-(4-(3,4-Dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Acetylacetone | Pyrazole | fayoum.edu.eg |

Exploration of N-Alkylation, N-Acylation, and Other Functional Group Interconversions

The synthesis of this compound itself is an example of N-alkylation. The nitrogen at the 2-position of the phthalazinone ring is alkylated with an ethyl acetate moiety, typically by reacting the parent phthalazinone with ethyl chloroacetate or ethyl bromoacetate. For instance, 4-benzyl-2H-phthalazin-1-one is N-alkylated with ethyl chloroacetate to produce (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. nih.gov The alkylation of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol also proceeds readily to give ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. nih.gov

N-acylation reactions are also synthetically important. While direct N-acylation on the phthalazinone nitrogen of the title compound is less common once the acetate group is installed, the terminal amino group of the corresponding acetohydrazide can be acylated. fayoum.edu.eg The synthesis of N-acyl indazoles has been achieved through a one-pot direct N-acylation of indazole with carboxylic acids, suggesting that similar strategies could be explored for 1-oxophthalazine systems. researchgate.net

Other functional group interconversions include the hydrolysis of the ester group in this compound to the corresponding carboxylic acid. This is a standard transformation, typically carried out under acidic or basic conditions. libretexts.org

Mechanistic Investigations of Phthalazine and 1-Oxophthalazine Reaction Pathways

Understanding the mechanisms of formation and reaction of phthalazinone systems is crucial for the rational design of new synthetic routes and novel compounds.

Elucidation of Reaction Mechanisms in Heterocyclic Ring Formation

The formation of the phthalazinone ring system can be achieved through several pathways. A common method involves the cyclocondensation of a 2-acylbenzoic acid with hydrazine or a substituted hydrazine. longdom.org The proposed mechanism for the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and a substituted phenyl hydrazine involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final phthalazinone ring. researchgate.net

Transition-metal-catalyzed reactions have also emerged as powerful tools for synthesizing and functionalizing phthalazinones. rsc.org These methods often involve chelation-assisted C-H bond activation, where the nitrogen and oxygen atoms of the phthalazinone core act as directing groups. rsc.org

Photochemical and Radical Reaction Studies on Phthalazine Derivatives

Research into the photochemical and radical reactions of 1-oxophthalazine derivatives is less common compared to their ground-state chemistry. However, studies on the parent phthalazine ring system offer some insights. Photochemistry is the study of chemical reactions initiated by light, which provides the necessary activation energy. slideshare.net Such reactions can include photo-oxidation, photo-addition, and photo-fragmentation. slideshare.net For instance, the chlorination of phenylacetylene (B144264) can be initiated by a powerful UV laser, demonstrating a photochemical reaction at the phase boundary. youtube.com

While specific studies on this compound are not prevalent, the general principles of radical reactions are well-established. uchicago.edu The development of new photochemical and radical-mediated transformations for 1-oxophthalazine derivatives could open up novel avenues for their functionalization and the synthesis of unique molecular architectures.

Metal-Catalyzed and Organocatalytic Mechanisms in Phthalazine Chemistry

The synthesis and functionalization of the phthalazine scaffold are frequently enhanced through the use of metal and organocatalysts, which can offer milder reaction conditions, improved yields, and access to novel chemical space. These catalytic systems operate through distinct mechanisms to activate substrates and facilitate key bond-forming events.

Metal-Catalyzed Mechanisms

Metal catalysts, particularly those based on transition metals, are widely employed in phthalazine chemistry. Their mechanisms often involve the coordination of reactants to the metal center, which modulates their electronic properties and facilitates transformations.

Lewis Acid Catalysis: Lewis acidic metal salts like Indium(III) chloride (InCl₃), Nickel(II) chloride (NiCl₂), and Iron(III) chloride (FeCl₃) are effective catalysts in multi-component reactions for constructing fused phthalazine systems. longdom.orglongdom.org In the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, the catalyst (e.g., InCl₃ or NiCl₂) activates a carbonyl group of an aldehyde, making it more electrophilic for attack by an enol intermediate derived from malononitrile (B47326) or ethyl cyanoacetate. longdom.orgresearchgate.net This is followed by condensation with phthalhydrazide (B32825) and subsequent cyclization. A plausible mechanism involves the coordination of the metal catalyst to the aldehyde, enhancing its reactivity towards the nucleophilic attack. longdom.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.net Ruthenium-based photosensitizers, such as [Ru(bpy)₃]Cl₂, can be excited by visible light to a long-lived triplet state. researchgate.net This excited state is a potent single-electron transfer (SET) agent. For instance, in the synthesis of phthalazines from ortho-alkynylsulfonohydrazones, the excited Ru(II)* complex oxidizes a deprotonated hydrazone to form a nitrogen-centered radical. This radical undergoes an intramolecular cyclization onto the alkyne, followed by a Smiles rearrangement to yield the phthalazine product. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed reactions are pivotal for forming C-C and C-N bonds. researchgate.net For example, the rearrangement of N-tosylhydrazones can be catalyzed by palladium complexes. These reactions proceed through the in situ formation of diazo compounds from the N-tosylhydrazones, which are then trapped by a Pd(II) complex. researchgate.net

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of reusability and simplified product purification. Nanoparticles like nickel-zinc (B8489154) ferrite (B1171679) (Ni₀.₄Zn₀.₆Fe₂O₄) have been used in domino four-component reactions to synthesize phthalazine derivatives. researchgate.net The catalytic cycle is proposed to involve the activation of reactants on the surface of the nanocatalyst. researchgate.net Similarly, silica (B1680970) sulfuric acid has been used as a recyclable solid acid catalyst for the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones. longdom.orgresearchgate.net

Organocatalytic Mechanisms

Organocatalysis provides a metal-free alternative, often leveraging the ability of small organic molecules to act as Lewis/Brønsted acids or bases, or to form covalent intermediates.

Enamine/Iminium Catalysis: Proline and its derivatives are classic examples of organocatalysts that operate through enamine or iminium ion intermediates. In reactions analogous to the synthesis of complex heterocycles, a ketone or aldehyde can react with a secondary amine catalyst (like proline) to form a nucleophilic enamine. This enamine can then attack an electrophile. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the product. youtube.com This type of activation is crucial for enantioselective transformations.

Brønsted/Lewis Base Catalysis: Simple organic bases like piperidine (B6355638) can catalyze condensation reactions by facilitating deprotonation steps to generate potent nucleophiles. longdom.orglongdom.org In the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, piperidine is used in catalytic amounts to promote the initial Knoevenagel condensation. longdom.org

Photocatalysis (Metal-Free): Light-driven, metal-free synthetic routes are gaining prominence. An example is the one-pot synthesis of 1-aryl-phthalazines from o-methyl benzophenones. This process is initiated by light-induced photoenolization of the benzophenone, which then undergoes a Diels-Alder reaction with an azodicarboxylate. The reaction cascade proceeds without any added catalyst or additive, relying solely on light energy and the inherent reactivity of the intermediates. scispace.com

Table 1: Examples of Catalytic Systems in Phthalazine Synthesis

Medicinal Chemistry and Biological Activity Perspectives on 1 Oxophthalazine Derivatives

In Vitro Molecular Interaction and Enzyme Target Studies (Excluding specific activities/affinities)

Mechanisms of Enzyme Inhibition (e.g., Kinases, PARP-1, COX enzymes)

The 1-oxophthalazine core is a versatile pharmacophore that has been incorporated into inhibitors of several important enzyme classes. The specific substitution patterns on the phthalazine (B143731) ring system critically influence the potency and selectivity of these inhibitors.

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Phthalazine derivatives have been identified as potent kinase inhibitors. For instance, certain derivatives show significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy. nih.gov The development of multitarget therapies is a growing trend, and phthalazine-based compounds have been synthesized to act on multiple kinases, which may offer higher potency and a reduced likelihood of drug resistance. nih.gov Studies on novel phthalazine derivatives have demonstrated potent and preferential activity toward VEGFR-2, with some compounds exhibiting inhibitory concentrations in the nanomolar range against various cancer cell lines. nih.govnih.gov For example, compounds 2g and 4a in one study were the most potent against MCF-7 and Hep G2 cancer cell lines, with IC₅₀ values of 0.15, 0.12 µM and 0.18, 0.09 µM, respectively. nih.gov Another study highlighted isophthalic acid derivatives, which share structural similarities, as effective type-2 protein kinase inhibitors, with one compound showing high potency against both EGFR and HER2. nih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. nih.gov The 1-oxophthalazinone structure is a core component of the approved PARP inhibitor, Olaparib. nih.gov Research has focused on synthesizing new phthalazinone derivatives based on Olaparib's structure to improve efficacy. nih.gov These inhibitors function by binding to the nicotinamide-binding domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on DNA, leading to synthetic lethality in cancer cells. nih.gov The inhibitory activities of these derivatives are often dependent on the nature of substituents and the length of the alkyl chains attached to the aromatic ring. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition: Cyclooxygenase (COX) enzymes are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). While many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, selective COX-2 inhibition is a desirable therapeutic goal to reduce gastrointestinal side effects. researchgate.net Phthalazine derivatives have been investigated as COX inhibitors. Although the broader class of nitrogen-containing heterocyclic compounds, such as pyridazine (B1198779) derivatives, has shown potent and selective COX-2 inhibitory activity, the exploration of 1-oxophthalazines specifically for COX inhibition is an area of ongoing research. nih.gov Some studies have focused on developing selective COX-1 inhibitors, suggesting that this target may also have therapeutic benefits in neuroinflammatory diseases. nih.govmdpi.com

Table 1: Examples of 1-Oxophthalazine Derivatives and Analogs as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Phthalazine Derivatives | VEGFR-2/EGFR Kinase | Compounds showed nanomolar activity against various cancer cell lines, with preferential inhibition of VEGFR-2. | nih.gov |

| Phthalazinone Derivatives (Olaparib Analogs) | PARP-1 | Inhibitory activity is related to substituent type and alkyl chain length. Showed high anti-proliferative activity against BRCA2-deficient cells. | nih.gov |

| Novel Phthalazine Derivatives | VEGFR-2 | Compounds 2g and 4a were most potent against MCF-7 and Hep G2 cell lines (IC₅₀: 0.09 - 0.18 µM). | nih.gov |

| Pyridazine-based Sulfonamides | COX-2 | Exhibited potent and selective COX-2 inhibition with IC₅₀ values in the sub-micromolar range (0.05-0.14 µM). | nih.gov |

Investigation of Ligand Interactions with Receptor Binding Sites

Understanding how a ligand interacts with its biological target is fundamental to rational drug design. For 1-oxophthalazine derivatives, molecular docking and other computational methods are invaluable tools for elucidating these interactions at an atomic level.

The binding of a ligand to a receptor is characterized by its specificity, affinity, and saturability. nih.gov Molecular docking simulations of phthalazine derivatives with their target enzymes, such as VEGFR-2, PARP-1, and kinases, have provided detailed insights into their binding modes. nih.govnih.govnih.gov

In the context of kinase inhibition, docking studies of phthalazine derivatives in the VEGFR-2 active site have shown that the interactions often mimic those of known inhibitors like Sorafenib. nih.govnih.gov These interactions typically involve hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, as well as hydrophobic interactions that stabilize the ligand within the binding pocket.

For PARP-1 inhibitors, the phthalazinone core forms critical hydrogen bonds with residues like Gly863 and Ser904 in the nicotinamide (B372718) binding pocket. nih.gov Furthermore, the aryl ring of the phthalazinone can participate in π-π stacking interactions with Tyr907, further anchoring the inhibitor. nih.gov

Studies on 1-substituted phthalazines as probes for the substrate-binding site of molybdenum hydroxylases, such as aldehyde oxidase, have revealed species-dependent differences in the size of the active site. nih.gov Such studies demonstrate that the spatial dimensions of the binding pocket are a critical determinant of whether a derivative will be a substrate or an inhibitor. nih.gov Lipophilicity of the substituents on the phthalazine ring has been shown to correlate with increased affinity for aldehyde oxidase. nih.gov

Table 2: Key Molecular Interactions of Phthalazine Derivatives with Biological Targets

| Target | Interacting Residues/Features | Type of Interaction | Reference |

|---|---|---|---|

| PARP-1 | Gly863, Ser904 | Hydrogen Bonding | nih.gov |

| PARP-1 | Tyr907 | π-π Stacking | nih.gov |

| VEGFR-2 | Hinge Region Residues | Hydrogen Bonding | nih.govnih.gov |

| Aldehyde Oxidase | Active Site Pocket | Hydrophobic Interactions, Size Exclusion | nih.gov |

Molecular Recognition and Binding Dynamics at Biological Targets

Beyond static binding poses obtained from docking, understanding the dynamic nature of ligand-receptor interactions is crucial. Molecular dynamics (MD) simulations provide a computational lens to observe the stability of a ligand within its binding site over time.

MD simulations have been used to validate the binding modes of phthalazine derivatives to their targets. For instance, simulations of novel phthalazine derivatives bound to VEGFR-2 have shown that the ligand-target complex remains stable, confirming the interactions predicted by docking studies. nih.gov Similarly, MD simulations have been employed to study the binding of phthalic acid derivatives, which are structurally related to phthalazines, with VEGFR-2, validating their correct binding orientation. nih.gov

The concept of molecular recognition involves not just the final bound state but also the process by which the ligand and receptor identify each other. This process is governed by a complex interplay of electrostatic, hydrophobic, and van der Waals forces. For 1-oxophthalazine derivatives, the specific arrangement of functional groups allows for precise recognition by the target's binding site. The stability of the resulting complex, as assessed by metrics like the root-mean-square deviation (RMSD) in MD simulations, is a key indicator of potent inhibitory activity. mdpi.com

These computational approaches, including molecular docking and MD simulations, are integral to modern drug discovery, allowing for the prediction of binding affinities and the rationalization of structure-activity relationships for 1-oxophthalazine derivatives. nih.govnih.govekb.egresearchgate.net

DNA Intercalation and Topoisomerase II Inhibition Studies

In addition to enzyme inhibition, another significant mechanism of action for certain phthalazine derivatives is their interaction with DNA. This can occur through intercalation—the insertion of a planar molecule between the base pairs of the DNA double helix—and the inhibition of enzymes that modulate DNA topology, such as topoisomerase II. nih.gov

DNA Intercalation: The planar aromatic structure of the phthalazine ring system is well-suited for DNA intercalation. nih.gov This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. nih.gov The process of intercalation can involve different binding modes, such as mono-intercalation, where one part of a molecule inserts into the DNA, and bis-intercalation, where two parts of the same molecule intercalate. nih.gov

Topoisomerase II Inhibition: Topoisomerase II (Topo II) is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. Many potent anticancer drugs, such as doxorubicin, act as Topo II poisons by stabilizing the cleavable complex formed between the enzyme and DNA, which ultimately leads to apoptosis. nih.gov Several novel phthalazine derivatives have been designed and synthesized as dual DNA intercalators and Topo II inhibitors. nih.govnih.gov In vitro studies have confirmed that these compounds can possess potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For example, one study identified compound 9d as a potent Topo II inhibitor with an IC₅₀ value of 7.02 µM and a DNA intercalating IC₅₀ of 26.19 µM. nih.govnih.gov Molecular docking studies have further supported these findings by predicting the binding modes of these derivatives within the DNA-Topo II complex. nih.gov

Table 3: Bioactivity of Phthalazine Derivatives as DNA-Targeting Agents

| Compound | Mechanism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 9d | Topoisomerase II Inhibition | 7.02 ± 0.54 | nih.govnih.gov |

| Compound 9d | DNA Intercalation | 26.19 ± 1.14 | nih.govnih.gov |

| Oxadiazol-phthalazinone derivative 1 | Topoisomerase II Inhibition | Submicromolar concentration effects | nih.gov |

| Oxadiazol-phthalazinone derivative 2e | Topoisomerase II Inhibition | Submicromolar concentration effects | nih.gov |

Green Chemistry Approaches in 1 Oxophthalazine Synthesis

Development of Environmentally Benign Synthetic Methodologies

The core objective of green chemistry is to design synthetic pathways with reduced environmental impact. For 1-oxophthalazine and its derivatives, this involves moving away from traditional methods that often rely on volatile organic compounds (VOCs) and hazardous reagents. A significant advancement is the adoption of water as a reaction medium, which is considered a green solvent due to its non-toxic and non-flammable nature. youtube.com The use of ethyl acetate (B1210297), the ester component of the target molecule itself, is also being explored as a greener solvent alternative to more hazardous options like acetonitrile (B52724) or chlorobenzene. rsc.orgresearchgate.net

Another cornerstone of environmentally benign methodologies is the use of organo-catalysts, which are derived from natural substances and are often biodegradable. Proline, a simple amino acid, has been effectively used as an organo-catalyst for the one-pot, four-component synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in a water-ethanol mixture, achieving high yields without the need for harsh acids or metal catalysts. niscpr.res.in Similarly, deep eutectic solvents (DES), which are biodegradable and have low toxicity, are emerging as promising green reaction media for the synthesis of complex heterocyclic frameworks. researchgate.net These approaches exemplify the move towards creating inherently safer and more sustainable chemical processes for producing valuable heterocyclic compounds.

Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal in green synthesis is to reduce or eliminate the use of solvents, which are major contributors to chemical waste. researchgate.net Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of various phthalazine (B143731) derivatives. longdom.org These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, a technique that is both energy-efficient and significantly reduces waste. researchgate.net For instance, the synthesis of a pyrazolidine-3,5-dione (B2422599) derivative from a phthalazine acetohydrazide was achieved by grinding the reactants with a few drops of acetic acid at room temperature. fayoum.edu.eg

In other examples, solid acid catalysts have enabled the efficient preparation of 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions. longdom.org The use of recyclable catalysts like ZrO2 nanoparticles has also proven effective for preparing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under neat conditions. dntb.gov.ua These methods not only prevent pollution at the source but also simplify product work-up, as the need for solvent removal is eliminated. researchgate.net

Table 1: Comparison of Solvent-Based vs. Reduced-Solvent/Solvent-Free Synthesis of Phthalazine Derivatives

| Phthalazine Derivative | Method | Solvent/Conditions | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrazolo[1,2-b]phthalazine-5,10-dione | Conventional | Ethanol (B145695)/Water (2:1) | Proline | Not Specified | High | niscpr.res.in |

| Pyrazolo[1,2-b]phthalazine-5,10-dione | Solvent-Free | Neat, 80°C | CuI Nanoparticles | Not Specified | High | niscpr.res.in |

| 2H-Indazolo[2,1-b]phthalazine-triones | Solvent-Free | Neat | Silica (B1680970) Sulfuric Acid | Not Specified | High | longdom.org |

| Pyrazolidine-3,5-dione derivative | Grinding | Solvent-Free (Grinding) | Acetic Acid (catalytic) | 30 min | Good | fayoum.edu.eg |

| Pyrazolo[1,2-b]phthalazine derivatives | Solvent-Free | Neat, Room Temp | [TEAH][OAc] | Short | Excellent | nih.gov |

Utilization of Recyclable and Heterogeneous Catalysts

The use of recyclable catalysts is a central tenet of green chemistry, aiming to reduce waste and improve cost-effectiveness. nih.gov Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous because they can be easily separated from the product by simple filtration and reused multiple times without significant loss of activity. nih.govyoutube.com

Several types of recyclable heterogeneous catalysts have been developed for the synthesis of the 1-oxophthalazine core and its derivatives.

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles coated with a catalytic layer are highly effective. niscpr.res.in Their magnetic nature allows for extremely easy separation from the reaction mixture using an external magnet. A magnetic cobalt nanocatalyst has been used for the three-component synthesis of phthalazine derivatives under solvent-free conditions. researchgate.net

Solid Acid Catalysts: Materials like silica sulfuric acid serve as efficient and recyclable solid acid catalysts, replacing corrosive and difficult-to-remove liquid acids like H2SO4. longdom.orgnih.gov

Ionic Liquids: Certain ionic liquids, such as triethanolammonium (B1229115) acetate ([TEAH][OAc]), can function as recyclable catalysts. nih.gov They are particularly useful in solvent-free reactions and can often be recovered from the aqueous layer after work-up and reused. nih.gov

The stability and reusability of these catalysts make them economically and environmentally superior to conventional single-use catalysts. nih.govnih.gov

Table 2: Examples of Recyclable Catalysts in Phthalazine Synthesis

| Catalyst | Type | Reaction | Reusability | Reference |

|---|---|---|---|---|

| Silica Sulfuric Acid | Heterogeneous Solid Acid | Synthesis of 2H-indazolo[2,1-b]phthalazine-triones | Recyclable | longdom.org |

| Magnetic Fe3O4 Nanoparticles | Heterogeneous Magnetic | Four-component synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones | Recyclable | niscpr.res.in |

| [TEAH][OAc] | Homogeneous/Ionic Liquid | Four-component synthesis of pyrazolo[1,2-b]phthalazine derivatives | Reusable up to the fourth time without significant activity loss | nih.gov |

| Magnetic Cobalt Nanocatalyst | Heterogeneous Magnetic | Three-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones | Highly efficient and recyclable | researchgate.net |

| H3PMo11O39@TiO2@g-C3N4 | Heterogeneous Nanocomposite | Synthesis of 1,3-oxazine derivatives (principle applicable) | Reusable for at least five runs | rsc.org |

Design of Multicomponent Reaction Strategies for Phthalazine Derivatives

Multicomponent reactions (MCRs) are highly valued in green chemistry because they embody the principle of atom economy. niscpr.res.in In an MCR, three or more starting materials react in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. niscpr.res.inresearchgate.net This approach is inherently efficient, reduces the number of synthetic steps, minimizes purification processes, and consequently lowers solvent and energy consumption.

The synthesis of diverse phthalazine derivatives has greatly benefited from MCR strategies. One-pot, four-component reactions have been developed to produce complex fused heterocyclic systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. niscpr.res.in A typical reaction might involve phthalimide, hydrazine (B178648) hydrate (B1144303), an aldehyde, and a source of active methylene (B1212753) like malononitrile (B47326) or ethyl cyanoacetate. niscpr.res.inlongdom.org These reactions can be catalyzed by a variety of green catalysts, including proline, NiCl2, or ionic liquids, often under mild conditions. niscpr.res.inlongdom.orglongdom.org The development of such MCRs is crucial for building molecular complexity and creating libraries of diverse phthalazine derivatives in an efficient and environmentally responsible manner. niscpr.res.in

Table 3: Multicomponent Reactions for the Synthesis of Phthalazine-Related Heterocycles

| Number of Components | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Three | Phthalhydrazide (B32825), Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | PTSA, Et3N, or [Bmim]OH | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | longdom.orglongdom.org |

| Four | Phthalimide, Hydrazine Hydrate, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | NiCl2·6H2O | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | longdom.orglongdom.org |

| Four | Phthalimide, Hydrazine Hydrate, Aldehyde, Malononitrile | Proline | Pyrazolo[1,2-b]phthalazine-5,10-dione | niscpr.res.in |

| Four | Aldehydes, Hydrazine Hydrate, Phthalic Anhydride (B1165640), 1,3-Dicarbonyl Compounds | [TEAH][OAc] | Indazolo[2,1-b]phthalazine and Pyrazolo[1,2-b]phthalazine derivatives | nih.gov |

| Three | Dimedone, Aromatic Aldehydes, Phthalhydrazide | Wet Cyanuric Chloride | 2H-Indazolo[2,1-b]phthalazine-1,6,11(13H)-trione | researchgate.net |

Energy Efficient Synthesis (e.g., Microwave-Assisted Reactions)

Reducing energy consumption is another critical aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal in organic synthesis. nih.govyoutube.com Unlike conventional heating, which relies on slow conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid rise in temperature. youtube.com This results in dramatic reductions in reaction times—from hours to mere minutes—and often leads to higher product yields and purity. arkat-usa.orgnih.gov

The synthesis of various heterocyclic compounds, including derivatives related to the 1-oxophthalazine core, has been significantly improved using microwave technology. ijpsonline.com For example, reactions can be performed using water as a solvent, which is a highly efficient microwave absorber, or even under solvent-free conditions on a solid support. youtube.comnih.gov Another energy-efficient technique is ultrasound-assisted synthesis, where the high energy from acoustic cavitation can promote reactions at lower temperatures and in shorter times compared to conventional methods. researchgate.net An ultrasound-promoted multicomponent synthesis of phthalazinones using a recyclable ionic liquid catalyst has been reported to give high yields in short reaction times. researchgate.net

Table 4: Comparison of Conventional vs. Energy-Efficient Synthesis Methods

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 1,3,4-oxadiazoles (illustrative example) | Conventional (Reflux) | 12 hours | Lower | nih.gov |

| Microwave-Assisted | 25 minutes | Higher | nih.gov | |

| Synthesis of benzothiazole (B30560) derivatives (illustrative example) | Conventional | 3-5 hours | 62-78% | |

| Microwave-Assisted | 2-4 minutes | 82-94% | ||

| Synthesis of 1,4-oxazine derivatives (illustrative example) | Conventional | Longer | Lower | arkat-usa.org |

| Microwave-Assisted | Shorter | Higher | arkat-usa.org |

Future Research Directions and Emerging Opportunities

Novel Synthetic Strategies for Accessing Complex 1-Oxophthalazine Architectures

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the 1-oxophthalazine core. Current strategies often involve the cyclization of o-substituted benzoic acid derivatives with hydrazine (B178648) hydrate (B1144303) to form the phthalazinone ring. researchgate.netschrodinger.com This is frequently followed by chlorination with reagents like phosphorous oxychloride, creating a reactive 1-chlorophthalazine (B19308) intermediate. researchgate.netschrodinger.com This intermediate can then be subjected to nucleophilic substitution with various amines, phenols, or other nucleophiles to introduce diversity at the 1-position. researchgate.netschrodinger.com

Future research is likely to focus on the development of more complex and substituted 1-oxophthalazine architectures. This includes the synthesis of biarylurea and biarylamide derivatives, which have shown significant biological activity. researchgate.net The synthetic pathways for these compounds can be intricate, often starting from phthalic anhydride (B1165640) and involving multiple steps of condensation, chlorination, and coupling reactions. researchgate.netschrodinger.com For instance, the synthesis of biarylureas linked to the 4-position of the phthalazine (B143731) core has been achieved by starting with the reflux of phthalic anhydride with hydrazine hydrate, followed by treatment with POCl₃ to yield a 1,4-dichlorophthalazine (B42487) intermediate. researchgate.net

A key intermediate in many of these syntheses is ethyl (1-oxophthalazin-2(1H)-yl)acetate itself, which can be prepared through the N-alkylation of the parent 1-oxophthalazine. This intermediate then allows for further functionalization, such as conversion to the corresponding acetohydrazide, which can be coupled with other molecules to create more complex derivatives.

Advanced Computational Design and Optimization of Phthalazine-Based Ligands

Computational chemistry is playing an increasingly vital role in the rational design and optimization of phthalazine-based ligands. Molecular docking is a key technique used to predict the binding modes and affinities of these compounds with their biological targets. nih.govrsc.org For example, software such as AutoDock Vina and Molsoft has been used to dock phthalazine derivatives into the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies help in understanding the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the ligand to the receptor. schrodinger.com

The optimization of ligand and protein structures for these simulations is often performed using tools like Maestro. rsc.org The insights gained from these computational studies can guide the design of new derivatives with improved potency and selectivity. For instance, by identifying key amino acid residues in the binding pocket that interact with the phthalazine core, medicinal chemists can design new substituents to enhance these interactions. schrodinger.com

Future directions in this area will likely involve the use of more sophisticated computational methods, such as molecular dynamics (MD) simulations, to study the dynamic behavior of the ligand-receptor complexes and to obtain more accurate predictions of binding free energies. rsc.org The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools is also becoming standard practice to assess the drug-likeness of designed compounds early in the discovery process. rsc.org

Exploration of New Molecular Targets and Interaction Mechanisms for 1-Oxophthalazine Derivatives

While much of the research on 1-oxophthalazine derivatives has focused on their activity as VEGFR-2 inhibitors, there is a growing interest in exploring new molecular targets and elucidating their mechanisms of action. researchgate.netnih.govrsc.org The inhibition of VEGFR-2 is a significant mechanism, as it plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. researchgate.net Several studies have reported phthalazine derivatives with potent VEGFR-2 inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range, comparable or even superior to established drugs like sorafenib. researchgate.netrsc.org

Beyond VEGFR-2, other potential molecular targets for phthalazine derivatives include topoisomerase II and DNA itself. rsc.org Some phthalazine compounds are believed to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix and thereby disrupting DNA replication and transcription. rsc.org This mechanism is a hallmark of many established anticancer agents.

Future research will likely involve broader screening of 1-oxophthalazine libraries against a wider range of biological targets to identify new therapeutic applications. This could include other protein kinases, enzymes involved in DNA repair, or proteins that play a role in other diseases beyond cancer. nih.gov Elucidating the precise molecular interactions that underpin the activity of these compounds at new targets will be a key area of investigation.

Integration of Artificial Intelligence and Machine Learning in Phthalazine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery, and phthalazine research is no exception. nih.govresearchgate.netmdpi.com These technologies can be applied to a wide range of tasks, from the de novo design of novel compounds to the prediction of their biological activities and physicochemical properties. researchgate.netresearchgate.net

One of the key applications of AI and ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govijsmr.in QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ijsmr.in By training ML algorithms on existing datasets of phthalazine derivatives and their measured activities, it is possible to build predictive models that can be used to screen virtual libraries of new compounds and prioritize those with the highest predicted potency. nih.govijsmr.in For example, QSAR models have been successfully applied to predict the anti-inflammatory activity of phthalazinedione derivatives. nih.gov

Furthermore, generative AI models can be used to design entirely new phthalazine-based molecules with desired properties. researchgate.net These models learn the underlying patterns in chemical space and can generate novel structures that are likely to be active against a specific target. researchgate.net As the volume of data in chemical and biological databases continues to grow, the power and accuracy of these AI and ML models are expected to increase significantly, accelerating the pace of phthalazine research.

Sustainable and Scalable Production of Key 1-Oxophthalazine Intermediates

The development of sustainable and scalable methods for the production of key intermediates like this compound is a critical aspect of translating promising research findings into practical applications. Green chemistry principles are increasingly being applied to the synthesis of phthalazine derivatives to reduce the environmental impact of these processes.

One promising approach is the use of heterogeneous catalysts that can be easily recovered and reused. For example, montmorillonite (B579905) K-10 clay has been used as a solid acid catalyst for the synthesis of phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones under solvent-free conditions using microwave irradiation. This method offers advantages such as shorter reaction times and higher yields compared to traditional methods. The use of recyclable ionic liquids as catalysts in multi-component reactions also represents a green and efficient strategy for the synthesis of related heterocyclic systems.

Another key aspect of sustainable production is the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. MCRs are highly atom-economical and can significantly reduce the number of synthetic steps, leading to less waste and lower production costs. The development of one-pot, three-component condensation reactions for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones is a notable example of this approach.

Future research in this area will likely focus on optimizing these green and sustainable methods for the large-scale production of this compound and other key 1-oxophthalazine intermediates. This will involve further exploration of novel catalysts, solvent-free reaction conditions, and continuous flow processes to improve efficiency, reduce waste, and ensure the economic viability of these important compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (1-oxophthalazin-2(1H)-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, analogous esters (e.g., ethyl α-phenylacetoacetate) are prepared using Claisen condensation between phthalazinone derivatives and ethyl chloroacetate under basic conditions (e.g., NaH in THF) . Reaction yields depend on temperature (60–80°C optimal), solvent polarity, and stoichiometric ratios. Impurities from incomplete substitution can be minimized by refluxing for 12–24 hours. Post-synthesis, vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : NMR should show characteristic signals for the phthalazinone aromatic protons (δ 7.5–8.5 ppm) and the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.1–4.3 ppm for CH) .

- FT-IR : Peaks at ~1730 cm (C=O ester) and 1670 cm (ketone C=O) confirm functional groups.

- XRD : Single-crystal X-ray diffraction resolves bond angles and distances, such as C=O bond lengths (~1.21 Å) and dihedral angles between the phthalazinone and acetate moieties .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Referencing SDS guidelines for similar esters (e.g., ethyl 2-(5-nitro-1H-indol-1-yl)acetate), use PPE (gloves, goggles), and work in a fume hood. The compound may hydrolyze to release acetic acid, requiring neutralization protocols. Store at 2–8°C in airtight containers away from moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) calculate electrophilic sites using Fukui indices. The ketone and ester carbonyl groups are predicted to be reactive toward nucleophiles like amines or Grignard reagents. Molecular dynamics (MD) simulations further assess solvation effects in polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Variability often stems from:

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) vs. organocatalysts (e.g., DMAP) alter activation energies.

- Byproduct analysis : Use HPLC-MS to identify side products (e.g., hydrolyzed acids) and optimize reaction quenching (e.g., rapid cooling to 0°C) .

- Scale-up effects : Pilot studies under inert atmospheres (N/Ar) reduce oxidative byproducts.

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays (UV-Vis spectroscopy, NMR) show degradation at pH < 3 (acid-catalyzed ester hydrolysis) and pH > 9 (base-mediated saponification). Buffered solutions (pH 6–7, phosphate buffer) maintain integrity for >48 hours at 25°C. Degradation products include phthalazinone and acetic acid, quantified via GC-FID .

Q. What advanced chromatographic methods ensure purity for pharmacological studies?

- Methodological Answer : Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) achieves baseline separation. Detection at 254 nm identifies impurities (<0.1% required for in vitro assays). Validate methods per ICH Q2(R1) guidelines, including LOQ (10 ng/mL) and LOD (3 ng/mL) .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : For kinase inhibition studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.